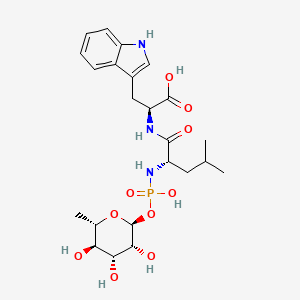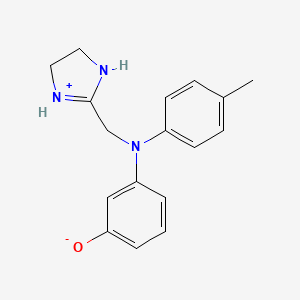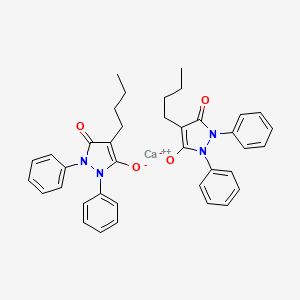
Phosphoramidon
Übersicht
Beschreibung
Phosphoramidon is a chemical compound derived from cultures of Streptomyces tanashiensis. It is known for its inhibitory effects on several enzymes, including thermolysin, membrane metallo-endopeptidase, and endothelin converting enzyme . This compound has a unique structure that includes a dipeptide backbone linked to a 6-deoxysugar via a phosphoramidate bridge .
Wirkmechanismus
Phosphoramidon is a chemical compound derived from cultures of Streptomyces tanashiensis . It is widely used as a biochemical tool due to its enzyme inhibitory properties .
Target of Action
This compound primarily targets the enzyme thermolysin , membrane metallo-endopeptidase , and endothelin converting enzyme . These enzymes play crucial roles in various biological processes, including peptide degradation and regulation of blood pressure .
Mode of Action
This compound acts as an inhibitor of its target enzymes . By binding to these enzymes, it prevents them from catalyzing their respective reactions, thereby modulating the biological processes they are involved in .
Biochemical Pathways
Given its inhibitory action on key enzymes, it can be inferred that it impacts peptide degradation pathways and pathways involved in blood pressure regulation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The inhibition of target enzymes by this compound leads to a modulation of the biological processes these enzymes are involved in . For instance, the inhibition of thermolysin and membrane metallo-endopeptidase can impact peptide degradation, while the inhibition of endothelin converting enzyme can affect blood pressure regulation .
Biochemische Analyse
Biochemical Properties
Phosphoramidon is known to interact with several enzymes and proteins. It is an inhibitor of the enzyme thermolysin, the membrane metallo-endopeptidase, and the endothelin converting enzyme . These interactions play a crucial role in various biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily due to its ability to inhibit certain enzymes. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Phosphoramidon kann durch verschiedene Verfahren synthetisiert werden, darunter die Verwendung von Phosphorhalogeniden, Phosphaten, Phosphorwasserstoff und Aziden als Substrate . Die Synthesestrategien umfassen Salzeliminierung, oxidative Kreuzkupplung, Reduktion, Hydrophosphinierung und Phosphoramidat-Aldehyd-Dienophil-Reaktionen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch Fermentationsprozesse unter Verwendung von Streptomyces tanashiensis-Kulturen. Die Verbindung wird dann extrahiert und mit verschiedenen chromatographischen Verfahren gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phosphoramidon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zu Phosphoramidatderivaten führen, während Reduktion einfachere Phosphoramidatverbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Phosphoramidon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird bei der Entwicklung von Pharmazeutika und anderen biologisch aktiven Molekülen eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es bestimmte Enzyme wie Thermolysin und Membran-Metallo-Endopeptidase hemmt . Die Verbindung bindet an das aktive Zentrum dieser Enzyme und verhindert so, dass sie ihre jeweiligen Reaktionen katalysieren. Diese Hemmung ist hauptsächlich auf die Metallchelat-Eigenschaften des Phosphoramidat-Moleküls zurückzuführen, das mit dem aktiven Zentrum des Metallions in Metalloproteasen koordiniert .
Vergleich Mit ähnlichen Verbindungen
Phosphoramidon ist eng verwandt mit anderen Peptidaseinhibitoren wie Talopeptin. Der Hauptunterschied zwischen this compound und Talopeptin liegt in einem einzigen Stereozentrum . Andere ähnliche Verbindungen sind verschiedene Phosphoramidate, die sich durch das Vorhandensein einer einzigen kovalenten Bindung zwischen dem tetrakoordinierten Phosphoratom und dem Stickstoffatom auszeichnen .
Liste ähnlicher Verbindungen:
- Talopeptin
- Microcin C7
- Dinogunellin
- Phosphoarginin
- Phosphokreatin
This compound zeichnet sich durch seine einzigartige Struktur und seine starken inhibitorischen Wirkungen auf eine Reihe von Enzymen aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)/t12-,16-,17-,18-,19+,20+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHBZEQOLSRPAK-XLCYBJAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317292 | |
| Record name | Phosphoramidon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36357-77-4 | |
| Record name | Phosphoramidon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36357-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoramidon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036357774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramidon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphoramidon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[[(6-deoxy-α-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl]-L-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORAMIDON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3G94E2LB1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)





